2-Chloro-4-((4-methylcyclohexyl)oxy)pyrimidine

Lipophilicity Drug-likeness Physicochemical property profiling

2-Chloro-4-((4-methylcyclohexyl)oxy)pyrimidine is a heterocyclic building block of the 2-chloro-4-alkoxypyrimidine class, bearing a sterically demanding 4-methylcyclohexyloxy group at the pyrimidine 4-position and a chlorine at the 2-position. This compound serves as a versatile intermediate for sequential nucleophilic aromatic substitution (SNAr), where the 4-alkoxy substituent directs regioselectivity and the 2-chloro center enables further functionalization.

Molecular Formula C11H15ClN2O
Molecular Weight 226.7
CAS No. 1247062-82-3
Cat. No. B2452580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-((4-methylcyclohexyl)oxy)pyrimidine
CAS1247062-82-3
Molecular FormulaC11H15ClN2O
Molecular Weight226.7
Structural Identifiers
SMILESCC1CCC(CC1)OC2=NC(=NC=C2)Cl
InChIInChI=1S/C11H15ClN2O/c1-8-2-4-9(5-3-8)15-10-6-7-13-11(12)14-10/h6-9H,2-5H2,1H3
InChIKeyUTCGPJJMSDDOSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-4-((4-methylcyclohexyl)oxy)pyrimidine (CAS 1247062-82-3) – Key Procurement & Research Baseline


2-Chloro-4-((4-methylcyclohexyl)oxy)pyrimidine is a heterocyclic building block of the 2-chloro-4-alkoxypyrimidine class, bearing a sterically demanding 4-methylcyclohexyloxy group at the pyrimidine 4-position and a chlorine at the 2-position . This compound serves as a versatile intermediate for sequential nucleophilic aromatic substitution (SNAr), where the 4-alkoxy substituent directs regioselectivity and the 2-chloro center enables further functionalization [1].

Why Generic 2-Chloropyrimidine or Simple Alkoxy Analogs Cannot Replace 2-Chloro-4-((4-methylcyclohexyl)oxy)pyrimidine in Regioselective Synthesis


In the 2-chloro-4-alkoxypyrimidine series, the steric and electronic profile of the 4-alkoxy substituent critically governs the rate and selectivity of subsequent SNAr reactions at the 2-position [1]. Simple alkoxy analogs (e.g., methoxy, ethoxy) offer minimal steric hindrance, while the 4-methylcyclohexyloxy group introduces a conformationally constrained cyclohexyl ring with a methyl substituent that modulates both ring-flipping energetics and the local steric environment near the reactive 2-chloro center [2]. This can alter reaction kinetics, diastereoselectivity, and product profiles in ways that cannot be replicated by less hindered or unsubstituted cyclohexyloxy analogs.

Quantitative Differentiators of 2-Chloro-4-((4-methylcyclohexyl)oxy)pyrimidine vs. Closest Analogs


Computational LogP Difference: Enhanced Lipophilicity vs. Unsubstituted Cyclohexyloxy Analog

The predicted partition coefficient (SlogP) for 2-chloro-4-((4-methylcyclohexyl)oxy)pyrimidine is 4.40, as retrieved from the MMsINC database [1]. For the direct comparator 2-chloro-4-(cyclohexyloxy)pyrimidine (CAS 1086376-48-8), a calculated LogP of 3.87 is reported via the mcule platform . The addition of a single methyl group on the cyclohexyl ring thus raises the computed LogP by approximately 0.53 log units, translating to a roughly 3.4-fold increase in the octanol/water partition coefficient.

Lipophilicity Drug-likeness Physicochemical property profiling

Regioisomeric Differentiation: 2-Chloro vs. 4-Chloro Substitution Pattern Dictates Synthetic Utility

2-Chloro-4-((4-methylcyclohexyl)oxy)pyrimidine carries the chlorine at the electronically preferred 2-position for SNAr, leaving the 4-position blocked by the bulky alkoxy group. In contrast, the regioisomer 4-chloro-2-((4-methylcyclohexyl)oxy)pyrimidine (CAS 2155856-24-7) presents chlorine at the sterically more hindered 4-position adjacent to the ring nitrogen, altering reactivity profiles [1]. The regioisomer is commercially offered both as a diastereomeric mixture and as a single diastereomer [1], whereas the target 2-chloro isomer is typically supplied with defined purity (≥95%) by vendors such as CymitQuimica/Biosynth .

Regioselective synthesis SNAr Kinase inhibitor intermediates

Steric Bulk Quantified: Calculated Sterimol Parameters Reveal Larger Spatial Footprint vs. Methoxy Analog

The MMsINC database provides Sterimol B1 and B5 parameters of 2.10 and 5.14 Å, respectively, for 2-chloro-4-((4-methylcyclohexyl)oxy)pyrimidine [1]. For the minimally substituted analog 2-chloro-4-methoxypyrimidine, typical Sterimol B1 values are approximately 1.35 Å [2]. This nearly 1.6-fold increase in the minimum steric width (B1) quantifies the substantially larger spatial occupancy of the 4-methylcyclohexyloxy group, which can enforce conformational constraints in the pyrimidine scaffold and alter binding or reactivity profiles.

Steric parameters Structure-activity relationships Molecular design

Optimal Use Cases for Procuring 2-Chloro-4-((4-methylcyclohexyl)oxy)pyrimidine


Regioselective Synthesis of 2-Amino-4-alkoxypyrimidine Libraries for CNS Drug Discovery

The target compound serves as an ideal SNAr substrate for sequential amination, as demonstrated by Kim et al. (2016) [1]. Its pre-installed 4-methylcyclohexyloxy group blocks the 4-position, enforcing exclusive reaction at the 2-chloro center. The enhanced lipophilicity (ΔLogP +0.53 vs. cyclohexyloxy analog, Section 3 Evidence 1) makes it particularly suitable for CNS-targeted libraries where blood-brain barrier permeation is a key design criterion.

Kinase Inhibitor Fragment Elaboration with Controlled Steric Demand

With a Sterimol B1 value of 2.10 Å (Section 3 Evidence 3), the 4-methylcyclohexyloxy group provides a quantifiably larger steric footprint than simple alkoxy substituents. This enables medicinal chemists to probe hydrophobic kinase pockets where a conformationally semi-rigid, methyl-decorated cyclohexyl ring can induce selectivity over closely related kinase family members.

Procurement of Defined Regioisomer for Parallel Medicinal Chemistry

The availability of the 2-chloro regioisomer at ≥95% purity from CymitQuimica/Biosynth eliminates the need for in-house regioisomeric separation that is required when using the 4-chloro regioisomer (CAS 2155856-24-7), which is marketed as a diastereomeric mixture [2]. This translates to direct cost savings and accelerated synthesis timelines in parallel chemistry workflows.

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